molecular formula C19H21F3N2O3 B1401793 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311279-99-8

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No. B1401793
M. Wt: 382.4 g/mol
InChI Key: RRNBEWOIXIIEOE-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (three fluorine atoms), a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Nitrobenzylation of α-Carbonyl Ester Derivatives

A study by Giuglio-Tonolo et al. (2004) explores the preparation of 2-hydroxy-propionic acid ethyl ester derivatives via the reaction of nitrobenzyl chlorides with α-carbonyl esters in the presence of tetrakis(dimethylamino)ethylene (TDAE), generalizing the reaction to α-ketolactam and α-ketomalonate. This process signifies the potential in synthesizing varied ester derivatives for further chemical exploration and application (Giuglio-Tonolo, Terme, Médebielle, & Vanelle, 2004).

Preparation of Fluoroionophores

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, exhibiting spectral diversity when interacting with various metal cations. These fluoroionophores demonstrated specific chelation abilities, notably with Zn+2, and showcased potential for cellular metal staining in fluorescence methods, highlighting their utility in biochemical and medical research (Hong, Lin, Hsieh, & Chang, 2012).

Transdermal Permeation Enhancers

A study on esters and amides of hexanoic acid substituted with a tertiary amino group by Farsa et al. (2010) investigated their activity as transdermal permeation enhancers. This research found specific amino esters exhibiting high enhancement ratios, suggesting their application in improving transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

ethyl 2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-7-13(9-15)16-10-14(19(20,21)22)11-17(23-16)24(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNBEWOIXIIEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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